
N-(2-fluorophenyl)-2-phenoxypropanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorophenyl)-2-phenoxypropanamide, also known as FPPP, is a chemical compound that has gained attention in the field of scientific research due to its potential as a psychoactive substance. FPPP is a synthetic compound that belongs to the class of amides and is structurally similar to phentermine, a prescription weight loss medication.
Mécanisme D'action
N-(2-fluorophenyl)-2-phenoxypropanamide works by inhibiting the reuptake of dopamine and norepinephrine in the brain. This leads to an increase in the levels of these neurotransmitters in the synaptic cleft, resulting in a stimulant effect. N-(2-fluorophenyl)-2-phenoxypropanamide also has an affinity for the serotonin transporter, although its effects on serotonin levels are not well understood.
Biochemical and Physiological Effects
N-(2-fluorophenyl)-2-phenoxypropanamide has been shown to have stimulant effects on the central nervous system. Studies have shown that N-(2-fluorophenyl)-2-phenoxypropanamide can increase locomotor activity and cause hyperactivity in animals. N-(2-fluorophenyl)-2-phenoxypropanamide has also been shown to increase heart rate and blood pressure in animals. These effects suggest that N-(2-fluorophenyl)-2-phenoxypropanamide has potential as a treatment for ADHD and other related disorders.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(2-fluorophenyl)-2-phenoxypropanamide is that it is relatively easy to synthesize and can be obtained in a laboratory setting. However, N-(2-fluorophenyl)-2-phenoxypropanamide is a controlled substance in many countries and requires a license to be obtained for research purposes. Additionally, the psychoactive effects of N-(2-fluorophenyl)-2-phenoxypropanamide make it difficult to conduct research in a controlled manner.
Orientations Futures
There are several potential future directions for research on N-(2-fluorophenyl)-2-phenoxypropanamide. One area of interest is the potential use of N-(2-fluorophenyl)-2-phenoxypropanamide as a treatment for ADHD and other related disorders. Further research is needed to determine the safety and efficacy of N-(2-fluorophenyl)-2-phenoxypropanamide as a treatment for these conditions. Another area of interest is the potential use of N-(2-fluorophenyl)-2-phenoxypropanamide in the field of neuroscience. N-(2-fluorophenyl)-2-phenoxypropanamide may have applications in the study of neurotransmitter systems and their role in behavior and cognition. Finally, research on the potential side effects and long-term effects of N-(2-fluorophenyl)-2-phenoxypropanamide use is needed to ensure the safety of this compound.
Méthodes De Synthèse
The synthesis of N-(2-fluorophenyl)-2-phenoxypropanamide involves the reaction of 2-fluorophenylpropanoic acid with phenoxypropanol in the presence of a dehydrating agent such as thionyl chloride. The resulting product is then treated with ammonia to yield N-(2-fluorophenyl)-2-phenoxypropanamide. The synthesis of N-(2-fluorophenyl)-2-phenoxypropanamide is a relatively straightforward process and can be carried out in a laboratory setting.
Applications De Recherche Scientifique
N-(2-fluorophenyl)-2-phenoxypropanamide has been the subject of scientific research due to its potential as a psychoactive substance. Studies have shown that N-(2-fluorophenyl)-2-phenoxypropanamide has stimulant properties and can increase dopamine and norepinephrine levels in the brain. These effects make N-(2-fluorophenyl)-2-phenoxypropanamide a potential candidate for the treatment of attention deficit hyperactivity disorder (ADHD) and other related disorders.
Propriétés
Numéro CAS |
6187-06-0 |
|---|---|
Nom du produit |
N-(2-fluorophenyl)-2-phenoxypropanamide |
Formule moléculaire |
C15H14FNO2 |
Poids moléculaire |
259.27 g/mol |
Nom IUPAC |
N-(2-fluorophenyl)-2-phenoxypropanamide |
InChI |
InChI=1S/C15H14FNO2/c1-11(19-12-7-3-2-4-8-12)15(18)17-14-10-6-5-9-13(14)16/h2-11H,1H3,(H,17,18) |
Clé InChI |
FOMSAFIEOXGYOB-UHFFFAOYSA-N |
SMILES |
CC(C(=O)NC1=CC=CC=C1F)OC2=CC=CC=C2 |
SMILES canonique |
CC(C(=O)NC1=CC=CC=C1F)OC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



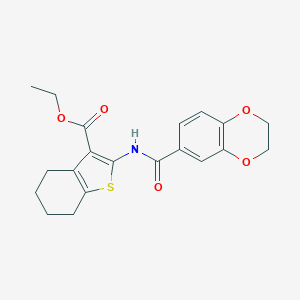

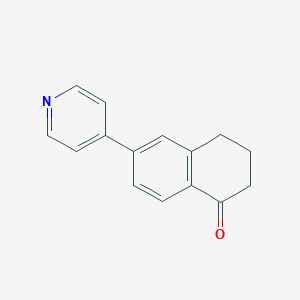
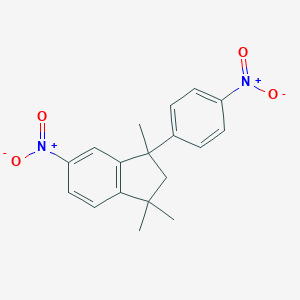

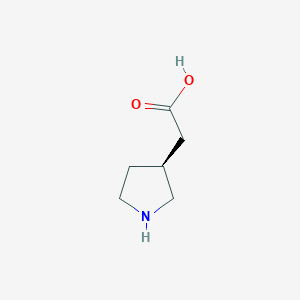

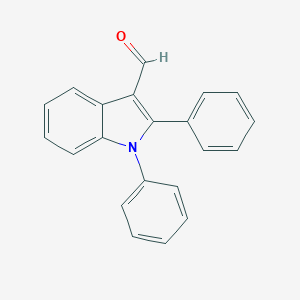
![Pyridine, 5-octyl-2-[4-(octyloxy)phenyl]-](/img/structure/B187229.png)



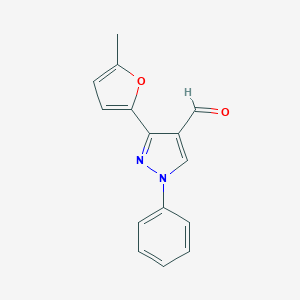
![5-Nitro-3-[2-(2-nitrophenyl)hydrazinyl]indol-2-one](/img/structure/B187238.png)